4-bromo-5-(difluoromethyl)-2-ethyl-2H-1,2,3-triazole
CAS No.: 2731014-67-6
VCID: VC11534386
Molecular Formula: C5H6BrF2N3
Molecular Weight: 226.02 g/mol
Purity: 95
* For research use only. Not for human or veterinary use.

Description |
1,2,3-Triazoles are a class of five-membered heterocyclic compounds containing three nitrogen atoms in the ring. They are known for their versatility in medicinal chemistry, agrochemistry, and material science due to their stability and ability to participate in various chemical reactions. The specific compound "4-bromo-5-(difluoromethyl)-2-ethyl-2H-1,2,3-triazole" is a halogenated triazole derivative with potential applications in pharmaceuticals and materials due to its functional groups:
Structural FeaturesThe compound's structure can be described as follows:
These substituents influence the compound's physicochemical properties, such as polarity, solubility, and reactivity. Medicinal ChemistryTriazole derivatives are widely studied for their biological activities:
AgrochemicalsHalogenated triazoles are used in fungicides and herbicides due to their ability to inhibit fungal growth by targeting sterol biosynthesis. Material ScienceTriazole derivatives are employed in:
SynthesisThe synthesis of halogenated triazoles typically involves:
Research GapsWhile the compound "4-bromo-5-(difluoromethyl)-2-ethyl-2H-1,2,3-triazole" has not been explicitly detailed in the search results, future studies could focus on:
If more specific data or experimental findings about this compound become available from reliable sources, they can further elucidate its properties and applications. |
---|---|
CAS No. | 2731014-67-6 |
Product Name | 4-bromo-5-(difluoromethyl)-2-ethyl-2H-1,2,3-triazole |
Molecular Formula | C5H6BrF2N3 |
Molecular Weight | 226.02 g/mol |
IUPAC Name | 4-bromo-5-(difluoromethyl)-2-ethyltriazole |
Standard InChI | InChI=1S/C5H6BrF2N3/c1-2-11-9-3(5(7)8)4(6)10-11/h5H,2H2,1H3 |
Standard InChIKey | QLVXKEWECOYZSO-UHFFFAOYSA-N |
Canonical SMILES | CCN1N=C(C(=N1)Br)C(F)F |
Purity | 95 |
PubChem Compound | 165606151 |
Last Modified | Aug 25 2023 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume